
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate
Vue d'ensemble
Description
“Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate”, was synthesized and studied for its anti-fibrotic activities . The synthesis of this compound involved the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Applications De Recherche Scientifique
Memory Enhancement in Mice
One study synthesized a derivative of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate and tested its effects on memory in mice. The compound significantly decreased mistake frequency and arrival time in mice, suggesting potential memory facilitation properties (Li Ming-zhu, 2007).
Marine Fungus Research
Research involving marine fungus Trichoderma atroviride G20-12 led to the isolation of two new compounds related to this compound. These compounds were identified through spectroscopic and chemical analysis, contributing to the chemical knowledge of marine fungal metabolites (Shan Sun et al., 2009).
Synthesis and Reactivity Studies
A study focused on the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, leading to the synthesis of Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This research explored the reaction conditions and synthesis pathways, expanding the understanding of chemical reactions involving such compounds (Sara Asadi et al., 2021).
Retinoprotective Effects
A study evaluated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, in a rat model of retinal ischemia–reperfusion. The results indicated that this compound prevented the development of ischemic injuries in the fundus and increased retinal microcirculation, suggesting potential benefits for retinal health (A. Peresypkina et al., 2020).
Antibacterial Properties
Research on new tetrazole derivatives, which can be synthesized from compounds related to this compound, showed significant antibacterial activities. This indicates the potential of these derivatives in antimicrobial applications (V. Mulwad et al., 2008).
Propriétés
IUPAC Name |
ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6,9,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDUTNHGYEROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
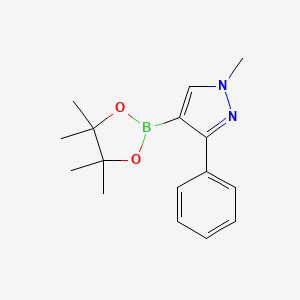
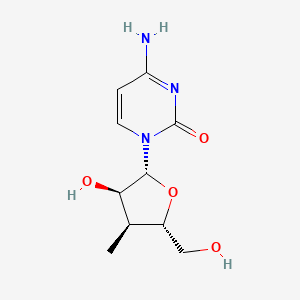

![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
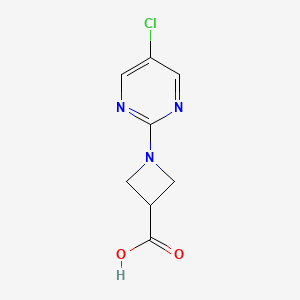

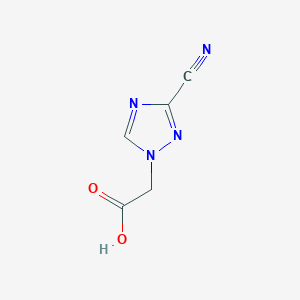
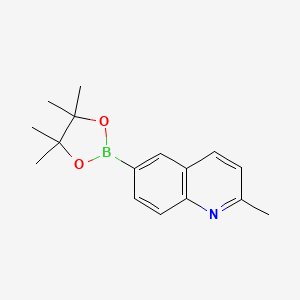
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)